molecular formula C16H23ClN2O4S B2869183 N-(5-chloro-2-methoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide CAS No. 1219911-93-9

N-(5-chloro-2-methoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide

Cat. No.: B2869183
CAS No.: 1219911-93-9
M. Wt: 374.88
InChI Key: FGEMLQRMULDUEV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted methoxyphenyl group, a methylsulfonamidomethyl group, and a cyclohexanecarboxamide moiety.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the chlorination of 2-methoxyphenol to obtain 5-chloro-2-methoxyphenol.

    Cyclohexanecarboxamide Formation: The next step involves the reaction of the methoxyphenyl intermediate with cyclohexanecarboxylic acid to form the cyclohexanecarboxamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
  • N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide
  • N-(5-chloro-2-methoxyphenyl)-2-(mesityloxy)acetamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4S/c1-23-15-8-7-13(17)9-14(15)19-16(20)12-5-3-11(4-6-12)10-18-24(2,21)22/h7-9,11-12,18H,3-6,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEMLQRMULDUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CCC(CC2)CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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